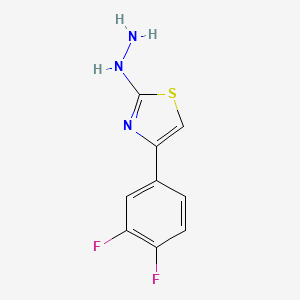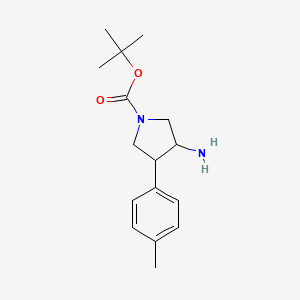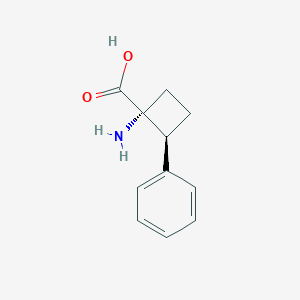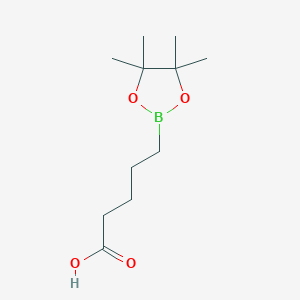
3-Hexyl-2,5-dimethylthiophene amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The interest in thiophene derivatives stems from their unique electronic properties and structural versatility, which allow for the development of materials with diverse functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-2,5-dimethylthiophene amine typically involves the functionalization of the thiophene ring. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity
化学反応の分析
Types of Reactions
3-Hexyl-2,5-dimethylthiophene amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring.
科学的研究の応用
3-Hexyl-2,5-dimethylthiophene amine has several scientific research applications:
Chemistry: It is used in the synthesis of advanced materials with unique electronic properties, such as organic semiconductors and conductive polymers.
Biology: Thiophene derivatives have shown potential as bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential use in drug development, particularly for its ability to interact with biological targets and pathways.
Industry: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
作用機序
The mechanism of action of 3-Hexyl-2,5-dimethylthiophene amine involves its interaction with molecular targets and pathways. The thiophene ring’s electronic properties allow it to participate in various chemical reactions and interactions with biological molecules. The specific molecular targets and pathways depend on the application, such as binding to enzymes or receptors in medicinal chemistry or facilitating charge transport in electronic devices .
類似化合物との比較
Similar Compounds
3-Hexyl-2,5-dimethylthiophene: A similar compound without the amine group, used in organic electronics.
3-Acetyl-2,5-dimethylthiophene: Another thiophene derivative with different functional groups, used in the synthesis of heterocyclic compounds.
Uniqueness
3-Hexyl-2,5-dimethylthiophene amine is unique due to the presence of the amine group, which enhances its reactivity and potential applications in various fields. The amine group allows for additional functionalization and interactions with biological molecules, making it a valuable compound for research and development.
特性
分子式 |
C12H23NS |
|---|---|
分子量 |
213.38 g/mol |
IUPAC名 |
azane;3-hexyl-2,5-dimethylthiophene |
InChI |
InChI=1S/C12H20S.H3N/c1-4-5-6-7-8-12-9-10(2)13-11(12)3;/h9H,4-8H2,1-3H3;1H3 |
InChIキー |
VBAHTIULWPOZPS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(SC(=C1)C)C.N |
関連するCAS |
110134-47-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine](/img/structure/B11764882.png)
![6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11764883.png)





![3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide](/img/structure/B11764903.png)
![6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11764919.png)
![6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11764923.png)

![5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B11764926.png)
![2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11764933.png)

